![molecular formula C25H24N2O4 B6493783 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide CAS No. 941905-44-8](/img/structure/B6493783.png)
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide, also known as BTDMB, is a small molecule compound with a wide range of applications in scientific research. BTDMB is an effective inhibitor of cyclic nucleotide phosphodiesterases (PDEs) and has been used to study the effects of PDE inhibition on various biochemical and physiological processes. BTDMB has been used in a variety of laboratory experiments, including those involving cell culture, animal models, and even human clinical trials.
Aplicaciones Científicas De Investigación
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide has been used in a variety of scientific research applications. It has been used to study the effects of PDE inhibition on various biochemical and physiological processes. N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide has been used to study the effects of PDE inhibition on cAMP and cGMP levels, as well as other related processes. Additionally, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide has been used in cell culture experiments to study the effects of PDE inhibition on cell proliferation and differentiation. N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide has also been used in animal models to study the effects of PDE inhibition on physiological processes, and it has even been used in human clinical trials.
Mecanismo De Acción
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide is an effective inhibitor of cyclic nucleotide phosphodiesterases (PDEs). PDEs are enzymes that catalyze the hydrolysis of cyclic nucleotides, such as cAMP and cGMP. N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide binds to the active site of PDEs, thereby inhibiting their activity. This inhibition of PDE activity leads to an increase in the intracellular levels of cAMP and cGMP, which can have a variety of effects on biochemical and physiological processes.
Biochemical and Physiological Effects
The inhibition of PDE activity by N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide can have a variety of effects on biochemical and physiological processes. For example, the increased levels of cAMP and cGMP can lead to an increase in the activity of protein kinase A and protein kinase G, respectively. This can lead to an increase in the activity of downstream targets, such as ion channels, enzymes, and transcription factors. Additionally, the increased levels of cAMP and cGMP can lead to an increase in the activity of adenylyl cyclase and guanylyl cyclase, respectively. This can lead to an increase in the production of cAMP and cGMP, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide in laboratory experiments has several advantages. N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide is a small molecule compound, so it can be easily synthesized and purified. Additionally, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide is an effective inhibitor of PDEs, so it can be used to study the effects of PDE inhibition on various biochemical and physiological processes. However, there are also some limitations to the use of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide in laboratory experiments. N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide is an inhibitor of PDEs, so it may not be suitable for studying the effects of other processes, such as receptor activation or enzyme activation.
Direcciones Futuras
There are several potential future directions for the use of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide in scientific research. N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide could be used to study the effects of PDE inhibition on diseases such as cancer, diabetes, and neurological disorders. Additionally, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide could be used to study the effects of PDE inhibition on metabolic processes, such as lipid metabolism and glucose metabolism. Finally, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide could be used to study the effects of PDE inhibition on drug metabolism and drug delivery.
Métodos De Síntesis
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide can be synthesized from a variety of starting materials, including benzyl chloroformate and 2,4-dimethoxybenzamide. The synthesis involves a series of reactions, including an alkylation reaction, a Friedel-Crafts acylation reaction, and a cyclization reaction. The final product is then purified by recrystallization. The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide has been well-documented in the literature and is relatively straightforward.
Propiedades
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-20-10-11-21(23(15-20)31-2)25(29)26-19-9-12-22-18(14-19)8-13-24(28)27(22)16-17-6-4-3-5-7-17/h3-7,9-12,14-15H,8,13,16H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHWFPQBUWLUKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.